molecular formula C16H19N3O4S B2585345 methyl 2-[(1-methylpyrazol-4-yl)methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 1312006-20-4

methyl 2-[(1-methylpyrazol-4-yl)methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate

Cat. No.: B2585345
CAS No.: 1312006-20-4
M. Wt: 349.41
InChI Key: XERKDNIAAMERIF-UHFFFAOYSA-N
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Description

Methyl 2-[(1-methylpyrazol-4-yl)methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate is a synthetic organic compound featuring a pyrazole core substituted with a methyl group, a sulfonamide linker, and a conjugated styryl (E-phenylethenyl) group. Its structural complexity necessitates advanced analytical techniques, including crystallography (e.g., SHELX ) and computational modeling, to elucidate its properties.

Properties

IUPAC Name

methyl 2-[(1-methylpyrazol-4-yl)methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-18-11-15(10-17-18)12-19(13-16(20)23-2)24(21,22)9-8-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERKDNIAAMERIF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(CC(=O)OC)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CN(CC(=O)OC)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s uniqueness lies in its hybrid structure combining pyrazole, sulfonamide, and styryl functionalities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Key Functional Groups Structural Features Potential Applications
Target Compound 1-Methylpyrazole, sulfonamide, styryl, methyl acetate Sulfonylamino linker, conjugated styryl group Pharmaceuticals (e.g., kinase inhibition)
Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate 1,3-Dimethylpyrazole, methyl acetate Lacks sulfonamide and styryl groups Agriculture, material science
2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate Pyridine, acetyloxy, phenyl acetate Aromatic and ester groups, no sulfonamide Pharmaceutical impurities reference

Key Observations :

  • The styryl group introduces rigidity and π-conjugation, which may influence electronic properties and binding kinetics, distinguishing it from pyridine-based analogs like the impurity standard in .

Methodological Approaches for Comparison

Structural comparisons rely on graph-based algorithms to identify isomorphic subgraphs, as described in . For instance:

  • The pyrazole ring in the target compound and Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate represents a conserved substructure, but divergent side chains dictate functional differences.

Research Findings and Implications

  • Bioactivity : The sulfonamide-styryl hybrid structure may confer selectivity for enzymes like tyrosine kinases, whereas dimethylpyrazole analogs are more commonly used in agrochemicals due to their simpler hydrophobicity.
  • Stability: The styryl group’s conjugation could reduce photodegradation compared to non-conjugated analogs, though this requires experimental validation.
  • Synthetic Complexity : The target compound’s multifunctional design necessitates multi-step synthesis, contrasting with the straightforward preparation of Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate .

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